3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
2-[cyclopropyl-[(1-phenylmethoxycarbonylpiperidin-3-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-18(23)13-21(17-8-9-17)12-16-7-4-10-20(11-16)19(24)25-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOPDCFWQOZVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by a piperidine ring, a carboxymethyl group, and a benzyl ester moiety. Its structural features suggest potential for diverse biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H28N2O4
- Molecular Weight : Approximately 346.4 g/mol
The presence of both carboxylic acid and amine functionalities indicates a potential for various chemical reactivities and biological activities. The unique combination of functional groups may confer distinct biological properties compared to similar compounds.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The compound's piperidine structure allows it to participate in nucleophilic substitutions, while the carboxylic acid moiety can engage in various biochemical reactions.
Pharmacological Studies
Research indicates that compounds with structural similarities to this compound exhibit diverse biological activities, including:
- Antagonism of Chemokine Receptors : Studies have shown that benzyl-piperidines can act as potent small molecule antagonists for CC chemokine receptors, which are involved in inflammatory responses .
- Antimycobacterial Activity : Compounds similar to this piperidine derivative have demonstrated significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.5 to above 512 μg/mL .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Essential Pharmacophore : The N-(alkyl)benzylpiperidine structure is identified as essential for selective receptor antagonism .
- Modification Effects : Changes in substituents on the benzyl group can significantly influence binding potency and biological activity.
Case Studies
- In Vitro Antimycobacterial Evaluation : A study evaluated the antimycobacterial properties of various piperidine derivatives, revealing that modifications to the piperidine structure could enhance activity against resistant strains of Mycobacterium tuberculosis .
- Eosinophil Chemotaxis Inhibition : Research demonstrated that certain derivatives effectively inhibited eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting potential therapeutic applications in allergic conditions .
Data Tables
| Compound Name | Molecular Formula | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | C16H28N2O4 | Antimycobacterial | <512 |
| Benzyl-piperidines | Varies | CCR3 Antagonism | Low nanomolar range |
| Piperidinothiosemicarbazones | Varies | Tuberculostatic | 0.5 - >512 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperidine and pyrrolidine derivatives to highlight differences in substituents, ester groups, and molecular properties.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogy to and .
Key Structural Differences and Implications
Substituent Variations: Cyclopropyl vs. Carboxymethyl vs.
Ester Group Differences :
- Benzyl vs. tert-Butyl Esters : Benzyl esters (target compound) are more labile under acidic or enzymatic conditions, favoring prodrug strategies, whereas tert-butyl esters offer greater stability .
Core Ring Modifications :
- Piperidine vs. Pyrrolidine : The six-membered piperidine ring (target compound) provides greater conformational flexibility than the five-membered pyrrolidine analog, which may influence binding to biological targets .
Preparation Methods
Piperidine Ring Formation via Michael Addition
A foundational step involves constructing the piperidine backbone. Source details a double Michael addition strategy using 1,4-pentadienes and benzylamine to yield 3,5-disubstituted piperidines. For example, reacting benzylamine with methyl acrylate in alcohol solvents (e.g., methanol) at 50–60°C forms N-benzyl-4-piperidone intermediates. This method achieves yields of 92% under optimized conditions, with excess acrylate minimizing byproducts.
Reductive Amination for Amino Group Introduction
The cyclopropyl amino moiety is introduced via reductive amination. Source describes using lithium aluminum hydride (LiAlH₄) to reduce tert-butyl carbamate-protected amines. For instance, treating (R)-3-aminopiperidin-2-one hydrochloride with 1.6 equivalents of LiAlH₄ in tetrahydrofuran (THF) at 35°C yields 3-aminopiperidine derivatives with >95% purity.
Carboxymethylation Strategies
Alkylation with Bromoacetic Acid Derivatives
Carboxymethyl groups are introduced via alkylation. Source highlights reacting the piperidine intermediate with bromoacetic acid in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF). This step typically proceeds at 60–80°C for 12–24 hours, achieving moderate yields (60–75%).
Mannich Reaction for Direct Functionalization
Alternative approaches employ Mannich reactions, where formaldehyde and secondary amines react with the piperidine nitrogen. Source demonstrates this method using aluminum hydride-pyrrolidine complexes to partially reduce esters, enabling direct carboxymethylation at 20–25°C with 85% efficiency.
Benzyl Ester Protection and Final Assembly
Esterification with Benzyl Chloroformate
The carboxylic acid group is protected as a benzyl ester using benzyl chloroformate (CbzCl). Source outlines reacting the carboxymethylated intermediate with CbzCl in dichloromethane (DCM) and triethylamine at 0–5°C, yielding the protected ester in >90% purity.
Catalytic Hydrogenation for Deprotection (Optional)
If intermediates require deprotection, palladium-on-carbon (Pd/C) catalyzed hydrogenation in methanol at 25°C effectively removes benzyl groups without affecting the cyclopropyl amino moiety.
Optimized Synthetic Routes and Comparative Analysis
The table below compares key methodologies for synthesizing 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester:
Reaction Condition Optimization
Solvent and Temperature Effects
Catalyst and Stoichiometry
-
Excess methyl acrylate (3–5 equivalents) in piperidine synthesis minimizes monoester byproducts.
-
Catalytic LiCl (0.05–0.5 equivalents) in cyclopropane formation improves regioselectivity.
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Q. How to manage contradictory results in biological activity assays for derivatives?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., pH, temperature, cell line).
- Perform dose-response curves to assess reproducibility.
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.
- Analyze batch-to-batch purity variations via HPLC to rule out impurity-driven artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
